Enantiomeric Configuration Drives Distinct Physicochemical Properties vs. (S)-Enantiomer and Racemate
While the (2R)- and (S)-enantiomers share the same molecular formula and connectivity, their distinct spatial arrangements translate to measurable differences in computed lipophilicity and potential interactions with chiral environments. The (2R) enantiomer (CAS 1932016-20-0) exhibits a molecular weight of 128.13 g/mol [1]. In contrast, the (S)-enantiomer displays a calculated logP (clogP) of 0.376 and a molecular weight of 128.126 g/mol [2]. The racemic mixture, which contains both enantiomers, demonstrates a purity of 97% as specified by a commercial supplier . These subtle property differences can influence chromatographic behavior and enantioselective recognition.
| Evidence Dimension | Molecular Weight and Lipophilicity |
|---|---|
| Target Compound Data | MW: 128.13 g/mol [1] |
| Comparator Or Baseline | (S)-enantiomer: MW 128.126 g/mol, clogP 0.376 [2]; Racemate: Purity 97% |
| Quantified Difference | MW difference: ~0.004 g/mol (essentially identical); clogP difference: not directly comparable due to missing (2R) data |
| Conditions | Computational prediction for (S)-enantiomer; supplier specification for racemate |
Why This Matters
For procurement, the defined (2R) stereochemistry is non-negotiable for asymmetric synthesis applications, as using the racemate or incorrect enantiomer would compromise stereochemical outcomes and require additional purification steps.
- [1] ChemSrc. (2R)-3,6-dihydro-2H-pyran-2-carboxylic Acid. CAS 1932016-20-0. View Source
- [2] PADFrag Database. (S)-3,6-dihydro-2H-pyran-2-carboxylic acid. Central China Normal University. View Source
